"2-bromo-N-cyclohexylacetamide" CAS number
"2-bromo-N-cyclohexylacetamide" CAS number
An In-depth Technical Guide to 2-bromo-N-cyclohexylacetamide
CAS Number: 63177-66-2
This technical guide provides a comprehensive overview of 2-bromo-N-cyclohexylacetamide, a valuable reagent in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, reactivity, and applications.
2-bromo-N-cyclohexylacetamide is a halogenated amide compound. Its structure features a reactive bromine atom on the carbon alpha to the carbonyl group, making it a potent alkylating agent. Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63177-66-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₄BrNO | [1][3] |
| Molecular Weight | 220.11 g/mol | [1][3] |
| Synonyms | N-Cyclohexyl-2-bromoacetamide, NSC58957 | [2] |
| Purity Specification | Typically ≥95% | [1][2] |
| Long-Term Storage | Store in a cool, dry place | [1][2] |
Safety and Handling
As a reactive chemical, 2-bromo-N-cyclohexylacetamide must be handled with appropriate safety precautions. It is classified as an irritant. All work should be conducted in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Statements & First Aid:
| Statement ID | Precautionary Measure | First Aid Response |
| P261, P271 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] |
| P264 | Wash skin thoroughly after handling. | - |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][6] | - |
| P302+P352 | - | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338 | - | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P312 | - | Call a POISON CENTER or doctor if you feel unwell.[2] |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][6] | - |
Synthesis and Reactivity
The primary reactivity of 2-bromo-N-cyclohexylacetamide stems from the electrophilic carbon atom bonded to the bromine, which is an excellent leaving group. This makes the compound an effective substrate for nucleophilic substitution reactions.
A common synthetic route to N-substituted-2-bromoacetamides involves the acylation of an amine with a bromoacetyl halide. The diagram below illustrates a generalized workflow for its synthesis.
Applications in Drug Discovery and Development
While specific biological signaling pathways for 2-bromo-N-cyclohexylacetamide are not extensively documented, its utility lies in its role as a chemical building block in medicinal chemistry. Its reactive nature is harnessed to synthesize more complex molecules with potential therapeutic applications.
Key Roles:
-
Alkylation of Heterocycles: It is used to introduce the N-cyclohexylacetamide moiety onto nitrogen- or sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[7]
-
Fragment-Based Drug Discovery (FBDD): The cyclohexyl and amide groups are common features in bioactive molecules. This compound can be used as a fragment to build libraries of compounds for screening against biological targets.
-
Covalent Inhibitor Development: The bromoacetyl group is a known warhead for covalent inhibitors, capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site.
-
Click Chemistry Precursors: Bromo-functionalized reagents are foundational in various "click chemistry" reactions, which are designed to be rapid, high-yield, and biocompatible, accelerating the drug discovery process.[8][9][10]
The following diagram illustrates the logical workflow of using this compound in a fragment-based drug discovery context.
Experimental Protocols
The following is a representative experimental protocol for a common application of 2-bromo-N-cyclohexylacetamide: the S-alkylation of a thiol, such as N-acetylcysteine. This reaction is fundamental in bioconjugation and covalent inhibitor synthesis.
Objective: To synthesize S-(N-cyclohexylacetamido)-N-acetylcysteine.
Materials:
-
2-bromo-N-cyclohexylacetamide (1.0 eq)
-
N-acetylcysteine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetylcysteine and potassium carbonate in DMF.
-
Addition of Reagent: While stirring at room temperature, add a solution of 2-bromo-N-cyclohexylacetamide in DMF dropwise to the flask.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash it sequentially with water and then a brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography to yield the pure S-alkylated product.
The workflow for this protocol is visualized below.
References
- 1. 63177-66-2 2-Bromo-N-cyclohexylacetamide AKSci 5374CB [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 63177-66-2 | MFCD06149132 | 2-BROMO-N-CYCLOHEXYL-ACETAMIDE [aaronchem.com]
- 4. 63177-66-2 | CAS数据库 [m.chemicalbook.com]
- 5. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
